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Introduction
Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR)

family of tyrosine kinases, approved for the treatment of patients with previously treated,

unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or

other rearrangement.[1][2][3][4] Understanding the potential for drug-drug interactions (DDIs) is

a critical aspect of its clinical development and safe use, as co-administered drugs can alter its

efficacy and safety profile. Infigratinib is primarily metabolized by cytochrome P450 (CYP)

enzymes, particularly CYP3A4, making it susceptible to interactions with inhibitors and inducers

of this enzyme.[1][5][6][7]

Infigratinib-d3, a deuterated isotopologue of infigratinib, serves as an ideal internal standard

for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its near-

identical physicochemical properties to infigratinib ensure similar extraction recovery and

ionization efficiency, while its mass shift allows for distinct detection. This enables accurate

quantification of infigratinib in complex biological matrices during in vitro and in vivo DDI

studies. These application notes provide an overview of infigratinib's DDI profile and detailed

protocols for key in vitro DDI assays utilizing Infigratinib-d3.
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Caption: Infigratinib inhibits the FGF receptor signaling pathway.

Application Notes
Infigratinib Metabolism and DDI Profile
Infigratinib is extensively metabolized, primarily by CYP3A4, with minor contributions from

flavin-containing monooxygenase 3 (FMO3).[6][7] Its two major active metabolites, BHS697

and CQM157, also exhibit pharmacological activity.[2][5][7] Due to its reliance on CYP3A4 for

clearance, infigratinib exposure is significantly affected by co-administration with strong

CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampin).[3] Gastric acid-reducing

agents, such as proton pump inhibitors, can also decrease infigratinib's plasma concentration.

[3][8]

Infigratinib and its metabolites also have the potential to act as perpetrators of DDIs. In vitro

studies have shown that infigratinib can inhibit various CYP enzymes and drug transporters.

Quantitative Data on Infigratinib DDI Potential
The following tables summarize the key quantitative parameters related to the drug-drug

interaction potential of infigratinib and its metabolites.
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Table 1: Infigratinib Metabolism Kinetics

Enzyme Metabolite Km (μM, unbound)

Vmax
(pmol/min/mg
protein or
pmol/min/pmol
protein)

HLM BHS697 4.47
90.0 pmol/min/mg

protein

CYP2C8 BHS697 0.65
0.13 pmol/min/pmol

protein

CYP2C19 BHS697 2.50
0.027 pmol/min/pmol

protein

CYP2D6 BHS697 30.6
0.81 pmol/min/pmol

protein

CYP3A4 BHS697 2.08
0.56 pmol/min/pmol

protein

HLM CQM157 0.049
0.32 pmol/min/mg

protein

Data sourced from in vitro studies with human liver microsomes (HLM) and recombinant CYP

enzymes.[5]

Table 2: In Vitro Inhibition of CYP and UGT Enzymes by Infigratinib and its Metabolites
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Enzyme
Infigratinib
Inhibition

BHS697 Inhibition CQM157 Inhibition

CYP2B6 Weak/Negligible Weak Weak/Negligible

CYP2C8 Weak/Negligible No Inhibition Weak/Negligible

CYP2C9 Weak/Negligible Weak Moderate

CYP2C19 Moderate Weak Weak/Negligible

CYP2D6 Weak/Negligible No Inhibition Weak/Negligible

CYP3A4 Moderate Weak Moderate

UGT1A1 Weak Weak Moderate

UGT1A4 Moderate Not specified Moderate

This table provides a qualitative summary of the inhibitory potential.[5]

Table 3: In Vitro Transporter Interactions

Transporter Infigratinib Interaction

P-gp Substrate and Inhibitor

BCRP Substrate and Inhibitor

MATE1 Inhibitor

Infigratinib has a low potential to inhibit BSEP, OCT1, OCT2, and MATE-2K at clinically relevant

concentrations.[3]

Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using
Human Liver Microsomes
This protocol describes a method to evaluate the potential of infigratinib to inhibit CYP3A4

activity using a probe substrate and LC-MS/MS for analysis, with Infigratinib-d3 as an internal
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standard for quantifying infigratinib if its concentration is also being monitored.

Workflow Diagram:

Prepare Reagents:
- Human Liver Microsomes (HLM)

- Infigratinib dilutions
- Midazolam (probe substrate)
- NADPH regenerating system

- Infigratinib-d3 (Internal Standard)

Pre-incubation:
HLM + Infigratinib/Vehicle

(37°C, 10 min)

Initiate Reaction:
Add Midazolam + NADPH system

Incubation:
(37°C, specific time)

Stop Reaction:
Add ice-cold Acetonitrile

with Infigratinib-d3 & other IS

Centrifuge to pellet protein

LC-MS/MS Analysis:
Quantify 1-OH-Midazolam

Data Analysis:
Calculate IC50 value
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Caption: Workflow for a CYP3A4 inhibition assay.

Methodology:

Reagent Preparation:

Prepare a stock solution of infigratinib in DMSO. Serially dilute to obtain a range of

working concentrations.

Prepare a stock solution of the CYP3A4 probe substrate, midazolam, in methanol or

DMSO.

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate,

and glucose-6-phosphate dehydrogenase).

Prepare human liver microsomes (HLM) in potassium phosphate buffer (pH 7.4).

Prepare the stop solution: ice-cold acetonitrile containing a fixed concentration of the

internal standard for the probe substrate's metabolite (e.g., d4-1-hydroxymidazolam) and

Infigratinib-d3 if monitoring the parent compound.

Incubation:

In a 96-well plate, add HLM and the infigratinib working solutions (or vehicle control).

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding the NADPH regenerating system and midazolam.

Incubate at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of

metabolite formation).

Reaction Termination and Sample Preparation:

Stop the reaction by adding 2-3 volumes of the ice-cold acetonitrile stop solution.
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Seal the plate and vortex to mix.

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the formation of 1-

hydroxymidazolam.

Monitor the transitions for 1-hydroxymidazolam, its internal standard, infigratinib, and

Infigratinib-d3.

Data Analysis:

Calculate the percentage of CYP3A4 activity remaining at each infigratinib concentration

relative to the vehicle control.

Plot the percent inhibition versus the logarithm of the infigratinib concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro P-glycoprotein (P-gp)
Substrate/Inhibition Assay
This protocol uses a bidirectional transport assay in Caco-2 or MDCK-MDR1 cells to determine

if infigratinib is a substrate or inhibitor of P-gp. Infigratinib-d3 is used as the internal standard

for the quantification of infigratinib.

Workflow Diagram:
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Seed Caco-2/MDCK-MDR1 cells
on Transwell inserts

Culture cells to form a
confluent monolayer (21 days)

Assess Monolayer Integrity
(TEER measurement)

Perform Bidirectional Transport:
- Apical to Basolateral (A->B)
- Basolateral to Apical (B->A)

Prepare Dosing Solutions:
- Infigratinib +/- P-gp inhibitor

- Infigratinib-d3 for IS

Collect samples from donor and
receiver compartments at time points

Add Infigratinib-d3 (Internal Standard)
and precipitate protein

LC-MS/MS Analysis:
Quantify Infigratinib

Data Analysis:
Calculate Papp and Efflux Ratio
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Caption: Workflow for a bidirectional P-gp transport assay.
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Methodology:

Cell Culture:

Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent

monolayer is formed (typically 21 days for Caco-2).

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

Transport Experiment:

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt

Solution with HEPES).

To assess if infigratinib is a substrate:

Add the dosing solution containing infigratinib to the donor compartment (apical for A-to-

B transport, basolateral for B-to-A transport).

Add fresh transport buffer to the receiver compartment.

To assess if infigratinib is an inhibitor:

Pre-incubate the monolayers with infigratinib on both sides.

Add a known P-gp substrate (e.g., digoxin) to the donor compartment.

Incubate the plates at 37°C with gentle shaking.

Collect samples from the donor and receiver compartments at specified time points.

Sample Preparation:

To each collected sample, add a fixed amount of Infigratinib-d3 as an internal standard.

Precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.

Centrifuge to pellet the protein and transfer the supernatant for analysis.
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LC-MS/MS Analysis:

Quantify the concentration of infigratinib (or the P-gp substrate) in the samples using a

validated LC-MS/MS method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A

directions.

Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux

transporter like P-gp. A reduction in the efflux ratio in the presence of a known P-gp

inhibitor confirms this.

For inhibition studies, compare the efflux of the P-gp probe substrate in the presence and

absence of infigratinib to determine an IC50.

Conclusion
Infigratinib exhibits a significant potential for drug-drug interactions, primarily as a victim of

strong CYP3A4 modulators and as a perpetrator through the inhibition of various CYP enzymes

and transporters. The use of deuterated internal standards like Infigratinib-d3 is crucial for the

accurate and precise quantification of infigratinib in complex biological matrices during DDI

studies. The protocols outlined here provide a framework for robustly evaluating the DDI profile

of infigratinib, generating essential data for guiding its safe and effective clinical use.

Researchers should consider these interactions when designing clinical trials and prescribing

infigratinib in combination with other medications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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